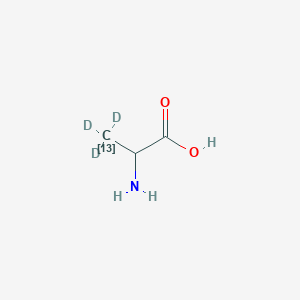

2-amino-3,3,3-trideuterio(313C)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

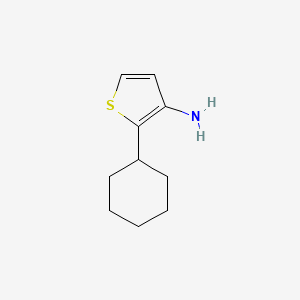

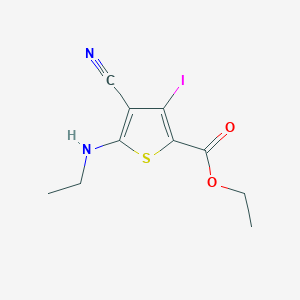

2-Amino-3,3,3-trideuterio(313C)propanoic acid: is a compound with an intriguing structure. It is a selectively deuterated precursor of dopamine (DA) and is structurally related to L-3,4-dihydroxyphenylalanine (L-DOPA). Researchers are exploring its potential for treating motor symptoms associated with Parkinson’s disease .

Chemical Reactions Analysis

Reactions::

Oxidation: The compound may undergo oxidation reactions due to the presence of phenolic groups.

Reduction: Reduction reactions could occur, affecting the stability and reactivity of the molecule.

Substitution: Substitution reactions at the amino group or other functional groups are possible.

- Other reagents specific to the desired reaction pathways.

Carbidopa (CD): Often used in combination with L-DOPA to enhance its bioavailability.

Major Products:: The major products resulting from these reactions would depend on the specific reaction conditions and the position of deuterium substitution.

Scientific Research Applications

Chemistry::

Isotope Tracing: Researchers use this compound to study metabolic pathways and label specific amino acids in biological systems.

Pharmacokinetics: Investigating its behavior in vivo and its impact on dopamine metabolism.

Parkinson’s Disease: As a potential L-DOPA analog, it may offer improved therapeutic effects.

Neurochemistry: Understanding neurotransmitter metabolism and transport.

Pharmaceuticals: Development of novel drugs targeting dopamine-related disorders.

Mechanism of Action

The exact mechanism by which 2-amino-3,3,3-trideuterio(313C)propanoic acid exerts its effects remains an active area of research. It likely involves interactions with dopamine receptors and modulation of neurotransmitter levels.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s uniqueness lies in its selective deuterium substitution. Similar compounds include L-DOPA and other dopamine precursors.

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

93.10 g/mol |

IUPAC Name |

2-amino-3,3,3-trideuterio(313C)propanoic acid |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1D3 |

InChI Key |

QNAYBMKLOCPYGJ-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C(=O)O)N |

Canonical SMILES |

CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)

![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)

![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)

![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)